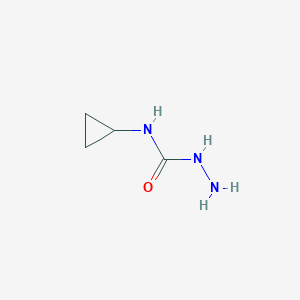

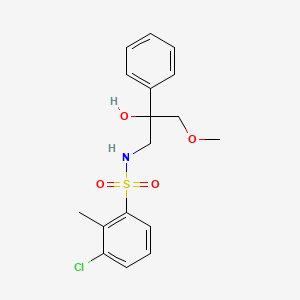

(1R,2R)-2-Piperazin-1-ylcycloheptan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R,2R)-2-Piperazin-1-ylcycloheptan-1-ol, also known as PHCCC, is a chemical compound that belongs to the family of cycloheptanols. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including neuroscience and pharmacology.

Wissenschaftliche Forschungsanwendungen

Analogues for Therapeutic and Diagnostic Applications in Oncology

A study by Abate et al. (2011) highlights the development of novel analogues of σ receptor ligand PB28, which have potential for therapeutic and/or diagnostic applications in oncology. The research focused on designing analogues with reduced lipophilicity, improving their utility by substituting methylene groups with more polar functional groups. This approach aimed to achieve a balance between σ(1) and σ(2) receptor affinity and selectivity, essential for developing effective agents for cancer diagnosis and therapy. The analogues exhibited substantial affinities for receptor subtypes, with compound (-)-(S)-9 showing significant σ(2)-selectivity and a lipophilicity conducive to tumor cell penetration, albeit with minimal antiproliferative activity (Abate et al., 2011).

Ligands for Melanocortin Receptors

Mutulis et al. (2004) synthesized and characterized a series of piperazine analogues of the melanocortin 4 receptor (MC4R) specific agonist "THIQ." This work aimed to understand the structural and pharmacological basis of MC4R selectivity. The study revealed that certain piperazine derivatives display clear selectivity for MC4R with submicromolar affinities. One substance, (R,R)-23c, demonstrated a unique biphasic curve in displacement assays, suggesting a complex interaction with the receptor and potential for further exploration as therapeutic agents (Mutulis et al., 2004).

Anti-Bone Cancer Activity

A heterocyclic compound involving a piperazine moiety, designed for anti-bone cancer activity, was investigated by Lv et al. (2019). This study aimed to explore the potential of piperazine derivatives in oncology, particularly against bone cancer. The synthesized compound was evaluated against three human bone cancer cell lines, demonstrating promising anticancer activities. Additionally, molecular docking studies were conducted to understand the potential antiviral activity, highlighting the versatility of piperazine derivatives in drug design (Lv et al., 2019).

Anti-Mycobacterial Activity

Piperazine, known for its medicinal significance, has been explored for its anti-mycobacterial properties. Girase et al. (2020) reviewed piperazine-based compounds for their potential against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This comprehensive review underlines the importance of piperazine as a core structure in developing potent anti-TB molecules, offering insights into design strategies and structure-activity relationships (Girase et al., 2020).

Eigenschaften

IUPAC Name |

(1R,2R)-2-piperazin-1-ylcycloheptan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c14-11-5-3-1-2-4-10(11)13-8-6-12-7-9-13/h10-12,14H,1-9H2/t10-,11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMMIPKRKZSSHT-GHMZBOCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(CC1)O)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](CC1)O)N2CCNCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,2R)-2-Piperazin-1-ylcycloheptan-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(2,4-dichlorophenyl)methyl]-N-(propan-2-ylideneamino)pyridazin-3-amine](/img/structure/B2441836.png)

![3-(benzo[d]thiazol-2-yl)-8-((diisobutylamino)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2441840.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2441847.png)

![4-methoxy-2,6-dimethyl-N-[(piperidin-3-yl)methyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2441852.png)

![N-(3,4-dimethoxyphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2441855.png)

![7-(4-fluorophenyl)-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2441856.png)

![9-Oxo-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B2441858.png)